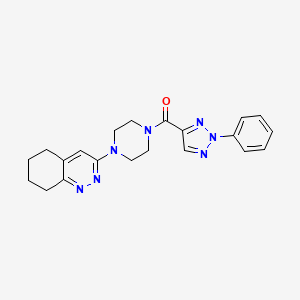
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is a chemical compound used in scientific research for its unique properties. It is a pyrrole derivative that has gained attention for its potential in pharmaceutical and medicinal applications. In
Mécanisme D'action
The mechanism of action of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that its antibacterial, antifungal, and antiviral properties may be due to its ability to disrupt the cell membrane of microorganisms. In cancer cells, Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for drug development. It has also been found to have low levels of mutagenicity and genotoxicity, indicating that it may be safe for human use. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is its ability to inhibit the growth of a wide range of microorganisms, making it a useful tool in microbiology research. Additionally, its low toxicity and low levels of mutagenicity and genotoxicity make it a safe compound to work with in the laboratory. However, one limitation of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is its limited solubility, which may make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate. One area of interest is the development of new drugs based on its antibacterial, antifungal, and antiviral properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential in the treatment of cancer. Other potential future directions include the development of new materials based on its unique chemical properties and the optimization of its synthesis method to improve yield and efficiency.
Méthodes De Synthèse
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate can be synthesized through a multi-step process involving the reaction of 2-chloro-3-methylpyridine with hydrazine hydrate, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained through a reaction with sodium hydroxide. This synthesis method has been reported in various scientific journals and has been used to produce Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate in large quantities for research purposes.
Applications De Recherche Scientifique
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been extensively studied for its potential uses in the pharmaceutical industry. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propriétés
IUPAC Name |
methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-3-4(8)5(9)6(10)7(11)12-2/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBFZFSJOBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)


![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)
![Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2439631.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2439632.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439636.png)
![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)